1,2-Octanediol

Übersicht

Beschreibung

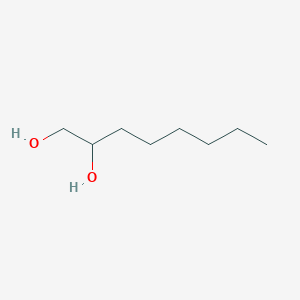

Caprylyl glycol, auch bekannt als Octan-1,2-diol, ist ein Diol mit der Summenformel C8H18O2. Es ist eine farblose Flüssigkeit oder ein halbfestes Material, das aus natürlichen Rohstoffen wie Palm- und Kokosöl gewonnen wird. Caprylyl glycol wird in der Hautpflege aufgrund seiner feuchtigkeitsspendenden, antiseptischen, antiparasitären, antioxidativen und weichmachenden Eigenschaften häufig verwendet .

Herstellungsmethoden

Caprylyl glycol kann durch Oxidation von 1-Octen synthetisiert werden. Dieser Prozess beinhaltet die Verwendung von Oxidationsmitteln, um 1-Octen in Octan-1,2-diol umzuwandeln . Industrielle Produktionsmethoden beinhalten oft die Reaktion von Caprylsäure, einer Fettsäure, die in Kokosöl und Palmkernöl vorkommt, mit 1,2-Hexandiol .

Vorbereitungsmethoden

Caprylyl glycol can be synthesized through the oxidation of 1-octene. This process involves the use of oxidizing agents to convert 1-octene into octane-1,2-diol . Industrial production methods often involve the reaction of caprylic acid, a fatty acid found in coconut oil and palm kernel oil, with 1,2-hexanediol .

Analyse Chemischer Reaktionen

Caprylyl glycol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Caprylyl glycol kann zu Octansäure oxidiert werden.

Reduktion: Es kann zu Octan reduziert werden.

Substitution: Caprylyl glycol kann Substitutionsreaktionen eingehen, bei denen die Hydroxylgruppen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat für die Oxidation und Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind Octansäure und Octan .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Production

1,2-Octanediol (C8H18O2) is a colorless, odorless liquid that exhibits excellent solubility in water and organic solvents. Its production typically involves the oxidation of 1-octene using hydrogen peroxide and formic acid, often enhanced by catalysts to improve yield and purity . The method emphasizes minimizing by-products to ensure high-quality output suitable for sensitive applications like cosmetics.

Cosmetic Applications

-

Moisturizing Agent :

- This compound is recognized for its moisturizing properties. It acts as an effective humectant, helping to retain moisture in skin formulations.

- Case Study : In a formulation study, this compound was incorporated into creams and lotions, demonstrating significant improvements in skin hydration levels compared to control formulations without it.

-

Antimicrobial Properties :

- Its antibacterial and antifungal activities make it suitable for personal care products. It is often used in formulations aimed at preventing microbial growth.

- Data Table : Efficacy of this compound against common skin pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 0.5% Candida albicans 0.3% Escherichia coli 0.4% - Stabilizer for Emulsions :

Pharmaceutical Applications

-

Pediculicide :

- Recent clinical trials have identified this compound as a promising treatment for head lice infestations. It disrupts the cuticular lipids of lice, leading to dehydration and death.

- Clinical Study Data :

- Formulation Enhancer :

Industrial Applications

-

Surfactant :

- Used as a surfactant in cleaning products due to its ability to lower surface tension and enhance wetting properties.

- Performance Metrics : In comparative studies with other surfactants, formulations containing this compound showed superior cleaning efficiency on various surfaces.

- Biodegradable Solvent :

Wirkmechanismus

Caprylyl glycol exerts its effects through several mechanisms:

Humectant: It attracts and retains moisture, helping to hydrate the skin.

Antimicrobial: Caprylyl glycol suppresses the growth of bacteria, molds, and yeasts, making it an effective preservative booster.

Anti-inflammatory: It helps to reduce skin irritation and redness by modulating inflammatory pathways.

Vergleich Mit ähnlichen Verbindungen

Caprylyl glycol gehört zur Glykol-Familie, die Verbindungen wie Propylenglykol, Butylenglykol, Polyethylenglykol und Ethylenglykol umfasst. Im Vergleich zu diesen Verbindungen zeichnet sich Caprylyl glycol durch seine Doppelfunktion als Feuchtigkeitsspender und antimikrobielles Mittel aus. Dies macht es besonders wertvoll in kosmetischen Formulierungen, bei denen sowohl feuchtigkeitsspendende als auch konservierende Eigenschaften gewünscht sind .

Ähnliche Verbindungen sind:

Propylenglykol: Wird als Feuchtigkeitsspender und Lösungsmittel verwendet.

Butylenglykol: Wird als Feuchtigkeitsspender und Hautpflegemittel verwendet.

Polyethylenglykol: Wird als Lösungsmittel und Verdickungsmittel verwendet.

Ethylenglykol: Wird als Frostschutzmittel verwendet.

Caprylyl glycol zeichnet sich durch seine zusätzlichen antimikrobiellen Eigenschaften aus, was es zu einer vielseitigen Zutat in verschiedenen Anwendungen macht.

Biologische Aktivität

1,2-Octanediol, a diol compound with the chemical formula C8H18O2, has garnered attention for its diverse biological activities, particularly in antimicrobial applications and as a treatment for ectoparasitic infestations. This article delves into the compound's biological properties, supported by relevant research findings and case studies.

Antimicrobial Properties

Mechanism of Action

This compound exhibits significant antimicrobial activity attributed to its amphiphilic nature, allowing it to integrate into microbial cell membranes. This disrupts membrane integrity and leads to cell lysis. Research indicates that it is effective against a broad spectrum of microorganisms, including bacteria and fungi, making it a potential alternative to traditional preservatives in cosmetic formulations.

Research Findings

A study published in 2020 evaluated the antimicrobial efficacy of various alkanediols, including this compound. The results demonstrated that this compound achieved the highest log reduction in viable microorganisms among the tested compounds. The study presented the following data on its effectiveness:

| Microorganism | Log 10 Reduction (2 Days) | Log 10 Reduction (7 Days) | Log 10 Reduction (14 Days) |

|---|---|---|---|

| Bacteria A | 2 | 3 | - |

| Bacteria B | - | 3 | NI |

| Fungi A | - | - | 2 |

| Fungi B | - | - | 1 |

NI: No increase in viable microorganisms compared to previous readings .

Efficacy Against Head Lice

Clinical Studies

This compound has been investigated as a pediculicide for treating head lice infestations. A series of clinical studies highlighted its effectiveness compared to traditional treatments like malathion.

- Study 1 : In a proof-of-concept trial with 20 participants, 90% were cured after treatment with a lotion containing this compound.

- Study 2 : A multicenter randomised trial involving 520 participants found that the lotion was significantly more effective than malathion (87.9% vs. 47.4% success rate) when applied overnight .

- Study 3 : Another trial compared different formulations of this compound and found that an alcohol-free mousse formulation was also effective but less so than the lotion .

Moisturizing and Cosmetic Applications

In addition to its antimicrobial properties, this compound serves as a moisturizer in cosmetic formulations. Its ability to enhance skin hydration while providing antimicrobial benefits makes it a multifunctional ingredient.

Formulation Insights

The incorporation of this compound into cosmetic products has shown positive effects on product stability and efficacy. For instance:

- It enhances the storage modulus of emulsions, indicating improved texture and stability.

- Its integration into mixed crystals within formulations suggests that it can modify physical properties without compromising product integrity .

Safety and Regulatory Considerations

While studies have demonstrated the efficacy of this compound, safety assessments are crucial for its use in consumer products. Regulatory frameworks require thorough evaluation of both safety and effectiveness before market introduction.

- Adverse Effects : Some studies reported higher rates of adverse events with this compound lotions compared to malathion; however, these were generally mild .

- Regulatory Compliance : The use of this compound must adhere to guidelines set forth by regulatory bodies such as the European Union's Cosmetics Regulation (1223/2009), ensuring consumer safety .

Eigenschaften

IUPAC Name |

octane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-2-3-4-5-6-8(10)7-9/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIJTFQOBWATKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9036646 | |

| Record name | 1,2-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid; Other Solid, White solid; mp = 30-35 deg C; [CBW MSDS] | |

| Record name | 1,2-Octanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Octanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19220 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1117-86-8 | |

| Record name | 1,2-Octanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Octanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caprylyl glycol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14589 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-OCTANEDIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Octanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLYL GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00YIU5438U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.